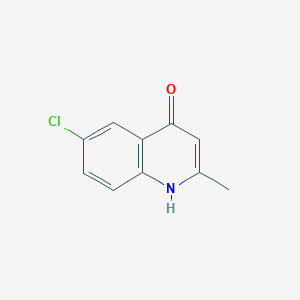

6-Chloro-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDMRXDQWBBKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935450 | |

| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-86-7 | |

| Record name | 6-Chloro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-METHYL-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylquinolin 4 Ol

Established Synthetic Routes to 6-Chloro-2-methylquinolin-4-ol

The traditional synthesis of this compound relies on a series of well-established chemical reactions, each contributing to the assembly of the final molecule.

Cyclization Reactions for Quinoline (B57606) Ring Formation

The construction of the fundamental quinoline ring system is a critical step. Several named reactions are employed for this purpose, with the choice often depending on the desired substitution pattern. Common methods include the Combes, Skraup, and Gould-Jacobs reactions. iipseries.org

The Combes synthesis , for instance, involves the condensation of an aniline (B41778) with a β-diketone, followed by cyclization using a strong acid like sulfuric acid or polyphosphoric acid. iipseries.org Another widely used method is the Gould-Jacobs reaction , which utilizes the reaction of an aniline derivative with a β-ketoester. This reaction proceeds through the formation of an enamine, followed by thermal cyclization. nih.gov The Conrad-Limpach reaction, which involves reacting an aniline with a β-ketoester, is also a frequently used method for synthesizing 2-alkyl-4(1H)-quinolones. uni-konstanz.de

A general representation of the Gould-Jacobs reaction is as follows: Aniline derivative + β-ketoester → Intermediate → 4-hydroxyquinoline (B1666331)

In the context of synthesizing this compound, a substituted aniline, specifically 4-chloroaniline (B138754), would be a logical starting material.

Strategies for Halogenation at the C-6 Position

The introduction of a chlorine atom at the C-6 position of the quinoline ring is a key structural feature of the target molecule. This can be achieved through several strategies. One common approach is to start with a pre-halogenated aniline, such as 4-chloroaniline, and then construct the quinoline ring. nih.gov

Alternatively, direct halogenation of a pre-formed quinoline ring can be employed. Electrophilic halogenating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can be used to introduce a chlorine atom at the desired position. rsc.org The regioselectivity of this reaction is influenced by the existing substituents on the quinoline ring and the reaction conditions. For instance, the halogenation of 8-substituted quinolines can be directed to the C-5 position under specific metal-free conditions. rsc.org

Introduction of the Methyl Group at C-2

The methyl group at the C-2 position is typically introduced by selecting the appropriate starting materials for the cyclization reaction. For example, in a Combes-type synthesis, using a β-diketone with a terminal methyl group, such as acetylacetone, would result in a 2-methyl substituted quinoline. Similarly, in the Gould-Jacobs reaction, the use of ethyl acetoacetate (B1235776) as the β-ketoester component directly leads to the formation of a 2-methyl-4-hydroxyquinoline derivative. evitachem.comatlantis-press.com

Direct methylation of a pre-existing quinoline ring is also possible, though less common for this specific substitution pattern. Various methylating agents and reaction conditions have been explored for the methylation of quinoline derivatives. researchgate.net

Formation of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position is often a direct consequence of the chosen cyclization strategy. Both the Gould-Jacobs and Conrad-Limpach syntheses inherently produce 4-hydroxyquinolines. uni-konstanz.dewikipedia.org These compounds exist in tautomeric equilibrium with their corresponding 4(1H)-quinolone form. wikipedia.org The hydroxyl form is favored in many cases, and its presence is crucial for the subsequent reactivity and biological activity of the molecule. The Camps cyclization is another method that can yield 4-hydroxyquinolines, depending on the starting materials and reaction conditions. wikipedia.org

Advanced Synthetic Approaches and Optimization

In recent years, a significant focus has been placed on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of quinoline derivatives.

Development of Eco-Friendly and Catalytic Systems for Synthesis

The development of "green" synthetic methodologies has gained considerable traction in organic chemistry. researchgate.net For quinoline synthesis, this has translated into the exploration of alternative solvents, catalysts, and energy sources.

Catalytic Systems: A variety of catalysts have been investigated to improve the efficiency and selectivity of quinoline synthesis. These include both homogeneous and heterogeneous catalysts. For example, copper-catalyzed tandem reactions have been developed for the one-step synthesis of 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles, using oxygen from the air as a green oxidant. organic-chemistry.org Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones provides another route to 4-quinolones. organic-chemistry.org

Eco-Friendly Solvents and Conditions: Efforts have been made to replace hazardous solvents with more benign alternatives. Water and glycerol (B35011) have been explored as reaction media for quinoline synthesis. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Furthermore, metal-free reaction protocols, utilizing ionic liquids or simple acid/base catalysis, are being developed to minimize metal contamination and promote atom economy. rsc.org

Table 1: Summary of Synthetic Reactions for this compound

| Reaction Type | Key Reagents | Purpose |

|---|---|---|

| Cyclization | 4-Chloroaniline, Ethyl acetoacetate, Polyphosphoric acid | Forms the core quinoline ring with the hydroxyl group at C-4 and the methyl group at C-2. evitachem.comatlantis-press.com |

| Halogenation | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) | Introduces the chlorine atom at the C-6 position if not starting with a pre-halogenated aniline. rsc.org |

| Advanced Synthesis | Aryl boronic acids, Nitriles, Copper catalyst, Air (O₂) | Provides an eco-friendly, one-step synthesis of the quinolone core. organic-chemistry.org |

| Advanced Synthesis | Alcohols/Methyl arenes, 2-Amino phenyl ketones, Iron(III) catalyst | Offers an alternative catalytic route to 4-quinolones. organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of 2-methylquinolin-4(1H)-ones, a simple and efficient method utilizes an NKC-9 resin as a reusable and eco-friendly catalyst under solvent-free and microwave irradiation conditions. This approach, based on the Combes cyclization, results in high yields and significantly shorter reaction times. asianpubs.org

Studies have demonstrated that microwave irradiation can dramatically reduce reaction times. For instance, in the synthesis of analogous quinoline structures, microwave assistance decreased the cyclization time from 24 hours to just 2 hours while maintaining a comparable yield of approximately 80%. This rapid and efficient method is not only convenient but also aligns with the principles of green chemistry by minimizing solvent usage. researchgate.netsmolecule.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-24 hours | 15-120 minutes |

| Yield | Moderate to High | High to Excellent (~80-85%) |

| Conditions | High temperatures, often with solvents | Solvent-free or minimal solvent, controlled heating |

| Catalyst | Various acids (e.g., PPA) | Reusable resins (e.g., NKC-9) |

This table provides a generalized comparison based on available literature for similar quinoline syntheses.

Yield Optimization in Industrial Production Contexts

For large-scale industrial production, optimizing reaction conditions to maximize yield and purity is paramount. The Gould-Jacobs reaction is a primary method for synthesizing quinolin-4-ol derivatives. Key parameters for optimization include precise temperature control (typically between 80–120°C) to prevent side reactions, the use of catalysts like polyphosphoric acid (PPA) to enhance cyclization efficiency, and careful selection of solvents such as ethanol (B145695) or DMF to stabilize intermediates.

In a patented method, the reaction of 2-chloroacetamido-5-chlorobenzophenone with thionyl chloride and pyridine (B92270) in methylene (B1212753) chloride under reflux (40–42°C) for 18–20 hours yields 6-chloro intermediates with over 90% purity after workup. Another approach for large-scale synthesis involves the condensation of anilines with ethyl acetoacetate followed by cyclization. For instance, reacting 4-chloroaniline with ethyl acetoacetate at 130°C and then heating with Dowtherm A at 250°C has been reported for the synthesis of this compound. uantwerpen.be

Synthesis of Key Intermediates related to this compound

The synthesis of this compound often proceeds through several key intermediates. A common route starts with p-anisidine, which is condensed with ethyl acetoacetate to form an intermediate that is then cyclized in diphenyl ether to yield 6-methoxy-4-hydroxy-2-methylquinoline. rsc.org This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl3) to produce 4-chloro-6-methoxy-2-methylquinoline (B1597386). rsc.org

Another important intermediate is 4-chloro-2-methylquinolin-6-ol, which can be produced by the demethylation of 4-chloro-6-methoxy-2-methylquinoline using boron tribromide (BBr3). rsc.orgrsc.org These intermediates are crucial for the subsequent synthesis of a variety of derivatives. a2bchem.com

Chemical Reactivity and Derivatization Strategies

The structure of this compound, with its chloro, hydroxyl, and methyl groups, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. a2bchem.comevitachem.com

Nucleophilic Substitution Reactions at the C-6 Chlorine Atom

The chlorine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com This reactivity is a key strategy for functionalizing the molecule. For instance, the chlorine can be replaced by amines, thiols, or alkoxides. Such reactions typically require conditions like refluxing in a solvent such as DMF, and the reactivity can be enhanced by the use of a copper(I) iodide (CuI) catalyst. The 6-chloro substituent can enhance the electrophilicity of the ring system, potentially improving its binding to biological targets.

Transformations of the Hydroxyl Group at C-4 (e.g., Oxidation, Reduction)

The hydroxyl group at the C-4 position is a versatile handle for further chemical transformations. evitachem.com

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Reduction: The quinolin-4-ol can be reduced to the corresponding dihydroquinoline derivative using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com

Chlorination: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl3), a common step in the synthesis of 4-chloroquinoline (B167314) derivatives which are valuable intermediates for further nucleophilic substitutions. rsc.orgevitachem.com

Synthesis of Quinoline Hydrazone Analogues from 6-Chloro-2-methylquinolin-4-yl-hydrazines

A significant synthetic application of the this compound scaffold involves its conversion to 6-chloro-2-methylquinolin-4-yl-hydrazine, a key intermediate for the preparation of quinoline hydrazone analogues. lvb.ltresearchgate.net This transformation is typically achieved by first chlorinating the 4-hydroxyl group, followed by reaction with hydrazine (B178648) hydrate (B1144303). ekb.eg The resulting 6-chloro-2-methyl-quinolin-4-yl-hydrazine readily undergoes condensation with a variety of aldehydes to yield the corresponding hydrazones. researchgate.netnih.gov

The general synthetic protocol involves the reaction of 6-chloro-2-methyl-quinolin-4-yl-hydrazine with various substituted benzaldehydes in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net This reaction provides a straightforward method to introduce diverse structural motifs onto the quinoline core, allowing for the systematic investigation of structure-activity relationships. A series of quinoline hydrazone analogues have been synthesized based on this methodology, starting from 6-chloro-2-methyl-quinolin-4-yl-hydrazine. lvb.lttandfonline.com

For instance, the condensation of 6-chloro-2-methyl-quinolin-4-yl-hydrazine with different alkoxy-substituted benzaldehydes has been reported to proceed in ethanol with a catalytic amount of sulfuric acid. researchgate.net The resulting quinolyl hydrazones have been characterized using various spectroscopic techniques. researchgate.netnih.gov

Table 1: Examples of Synthesized Quinoline Hydrazone Analogues

| Starting Material | Reagent | Product | Reference |

| 6-Chloro-2-methyl-quinolin-4-yl-hydrazine | Substituted Benzaldehydes | Quinoline Hydrazone Analogues | lvb.lttandfonline.com |

| 6-Chloro-2-methyl-quinolin-4-yl-hydrazine | Alkoxy Benzaldehydes | (E)-4-(2-(4-alkoxybenzylidene)hydrazinyl)-6-chloro-2-methylquinoline | researchgate.netnih.gov |

Synthesis of Quinolinyl-Substituted Five-Membered Heterocycles

The this compound skeleton can be elaborated to append five-membered heterocyclic rings, leading to quinolinyl-substituted heterocycles. These synthetic strategies often begin with the introduction of a reactive functional group on the quinoline ring, which then participates in a cyclization reaction to form the five-membered ring.

A pertinent example is the synthesis of thiazole (B1198619) and isoindole derivatives starting from 6-amino-2-methylquinolin-4-ol, which can be prepared from the corresponding nitro compound. nih.gov The amino group at the C-6 position serves as a handle for further chemical modifications. nih.gov

For the synthesis of a quinolinyl-substituted isoindole, 6-amino-2-methylquinolin-4-ol is reacted with phthalic anhydride (B1165640) in a dioxane-acetic acid mixture under reflux to yield 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione. nih.gov

To construct a thiazole ring, a two-step sequence is employed. First, 6-amino-2-methylquinolin-4-ol is converted to N-(4-hydroxy-2-methylquinolin-6-yl)thiourea by reaction with either phenyl isothiocyanate or ammonium (B1175870) thiocyanate. nih.gov This thiourea (B124793) derivative then undergoes heterocyclization with α-halo carbonyl compounds. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) in ethanol leads to the formation of 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one. nih.gov Similarly, reaction with bromoacetophenone yields 2-methyl-6-{[4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}quinolin-4-one. nih.gov

Table 3: Synthesis of Quinolinyl-Substituted Five-Membered Heterocycles

| Starting Material | Reagent(s) | Product | Reference |

| 6-Amino-2-methylquinolin-4-ol | Phthalic anhydride | 2-(4-Hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione | nih.gov |

| 6-Amino-2-methylquinolin-4-ol | 1. Phenyl isothiocyanate or Ammonium thiocyanate2. Ethyl bromoacetate | 2-[(4-Hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one | nih.gov |

| 6-Amino-2-methylquinolin-4-ol | 1. Phenyl isothiocyanate or Ammonium thiocyanate2. Bromoacetophenone | 2-Methyl-6-{[4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}quinolin-4-one | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylquinolin 4 Ol Derivatives

Impact of C-6 Halogen Substitution on Biological Activity

The substitution of a halogen atom at the C-6 position of the quinoline (B57606) ring is a key determinant of the biological activity of 6-Chloro-2-methylquinolin-4-ol derivatives. Research indicates that the nature of the halogen can significantly enhance or diminish the pharmacological effects of the parent compound.

For instance, in the context of antibacterial activity, the introduction of a fluorine atom at the C-6 position has been shown to significantly boost a compound's efficacy. orientjchem.org Conversely, studies on antimycobacterial agents have demonstrated more complex relationships. In a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, substitution with a 6-chloro group led to a decrease in antitubercular activity when combined with methyl, ethyl, and n-butyl ether linkages, but an increase in activity was observed with an n-propyl ether group. nih.gov The same study found that substituting with a 6-fluoro group decreased activity across all tested alkoxy substituents, while a 6-bromo substitution resulted in good antitubercular activity. nih.gov

Furthermore, in the development of antileishmanial agents, the presence of a chloro-substituent was found to enhance the activity of quinoline derivatives. rsc.org Similarly, a series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and showed potent anti-hepatitis B virus (HBV) activities. nih.gov These findings underscore that the impact of a C-6 halogen is highly dependent on the specific biological target and the other substituents present on the quinoline scaffold.

Role of the C-2 Methyl Group in Pharmacological Efficacy

The methyl group at the C-2 position of the quinoline ring plays a crucial role in the pharmacological efficacy of this class of compounds. Studies focused on antimycobacterial agents have highlighted the importance of this substituent for maintaining biological activity.

In research on 2-(quinolin-4-yloxy)acetamides, the presence of the 2-methyl group was found to be important for activity. nih.govacs.org While the parent compound, 6-methoxy-2-methylquinolin-4-ol, was inactive on its own, its incorporation into the larger acetamide (B32628) structure demonstrated the significance of the 2-methyl moiety. nih.govacs.org An attempt to synthesize an analogous compound where the 2-methyl group was replaced by a hydrogen atom resulted in a derivative with significantly reduced activity (MIC > 31 μM), further confirming the positive contribution of the C-2 methyl group to the antimycobacterial profile. nih.govacs.org

Significance of the C-4 Hydroxyl Group for Molecular Interactions

The significance of this hydroxyl group is evident in its ability to form hydrogen bonds with amino acid residues in enzyme active sites. For example, in studies of quinoline analogs as inhibitors of human acetylcholinesterase (hAChE), the hydroxyl group at the C-4 position was observed to form a crucial hydrogen bond with a tyrosine residue (Tyr124) in the peripheral anionic site of the enzyme. arabjchem.org This interaction is a key component of the molecule's inhibitory activity. Furthermore, the hydroxyl group is considered crucial for the antioxidant activity of related 4-hydroxy-2-quinolinone derivatives. mdpi.com The general class of quinolin-4-ol derivatives is recognized for having significant biological and medicinal applications, largely attributable to the reactivity and interaction potential of the C-4 hydroxyl group. researchgate.net

Investigation of Substituent Effects on Quinoline Ring System

The biological activity of quinoline derivatives is profoundly influenced by the pattern of substitution across the entire ring system. rsc.org Beyond the specific positions already discussed, modifications at other points on the quinoline nucleus can fine-tune the pharmacological profile, affecting properties like anticancer and antibacterial efficacy. orientjchem.org

The position of substituents is a critical factor. For instance, some studies have found that compounds with substitutions at positions 2 and 3 are more active against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org In the realm of antibacterial quinolones, substitutions at the C-7 and C-8 positions have been extensively studied. Variations at C-8, including hydrogen, nitro, amino, fluorine, and chlorine, showed a descending order of activity against Gram-negative organisms: F > Cl > naphthyridine > H > NH2 > NO2. nih.gov

Correlation between Structural Modifications and Biological Potency

A clear correlation exists between the structural modifications of this compound derivatives and their resulting biological potency. The interplay of electronic and steric effects of different substituents directly impacts the interaction with biological targets, leading to variations in efficacy.

The data from antimycobacterial studies show a direct link between the C-6 halogen and the length of an alkoxy side chain, and the minimum inhibitory concentration (MIC). nih.gov As seen in the table below, substituting the 6-position with different halogens (H, Br, Cl, F) and varying the R¹ group on the side chain leads to a wide range of potencies against Mycobacterium tuberculosis. For example, the unsubstituted quinoline with a methoxy (B1213986) side chain (8a) is highly potent (MIC 14.4 µM), whereas introducing a 6-fluoro substituent with the same side chain (8i) drastically reduces potency (MIC 106.4 µM). nih.gov

Table 1: Antitubercular Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives against M. tuberculosis H37RV

| Compound | R (C-6 Substituent) | R¹ (Alkoxy Group) | MIC (μM) |

|---|---|---|---|

| 8a | H | CH₃ | 14.4 |

| 8e | Br | CH₃ | 18.4 |

| 8h | Br | n-C₄H₉ | 9.2 |

| 8i | F | CH₃ | 106.4 |

| 8l | F | n-C₄H₉ | 53.2 |

| 8m | Cl | CH₃ | 50.4 |

| 8p | Cl | n-C₄H₉ | 25.2 |

Similarly, in anticancer studies of styryl quinolines, the substituents on both the quinoline and styryl rings dictate the cytotoxic potency (IC₅₀). The presence of a hydroxyl group at C-8 of the quinoline ring consistently results in better cytotoxicity than a nitro group. acs.org Furthermore, an electron-withdrawing bromine atom on the styryl ring enhances cytotoxicity in both series. acs.org

Table 2: Cytotoxicity (IC₅₀) of Styryl Quinoline Derivatives against A549 Cancer Cell Line

| Compound | Quinoline C-8 Substituent | Styryl Ring Substituent | IC₅₀ (μM) |

|---|---|---|---|

| S1A | -OH | -SCH₃ | 4.69 |

| S1B | -NO₂ | -SCH₃ | 10.37 |

| S2A | -OH | -OCH₃ | 3.94 |

| S2B | -NO₂ | -OCH₃ | 8.56 |

| S3A | -OH | -Br | 2.52 |

| S3B | -NO₂ | -Br | 2.89 |

These examples clearly demonstrate that a rational design approach, involving specific structural modifications to the quinoline core, can effectively modulate biological potency for various therapeutic applications.

Biological Activities and Pharmacological Potential of 6 Chloro 2 Methylquinolin 4 Ol and Its Analogues

Antimicrobial Activities

Quinoline (B57606) derivatives are recognized for their potential as antimicrobial agents, effective against a variety of bacteria and fungi. ontosight.aievitachem.com The structural features of 6-Chloro-2-methylquinolin-4-ol contribute to its interaction with microbial targets, making it and its analogues subjects of interest in the development of new anti-infective therapies.

Analogues of this compound have demonstrated notable antibacterial activity. Studies have screened various quinoline derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net For instance, certain synthesized quinoline compounds have shown good antibacterial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) recorded at 12.5 mg/ml and 50 mg/ml. rsc.org The presence and position of substituents on the quinoline ring are directly associated with the compound's antibacterial potential. rsc.org

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Bacterial Strain | Activity/MIC | Reference |

|---|---|---|

| Staphylococcus aureus | Good activity, MIC 12.5-50 mg/ml | rsc.org |

| Streptococcus pyogenes | Good activity, MIC 12.5-50 mg/ml | rsc.org |

| Escherichia coli | Good activity, MIC 12.5-50 mg/ml | rsc.org |

This table is representative of the activity of quinoline analogues.

The antifungal potential of quinoline derivatives has also been a focus of research. researchgate.net Synthesized pyrazole–quinoline hybrids and other derivatives have exhibited good antifungal activity against various fungal species. rsc.org For example, some quinoline derivatives have shown excellent efficacy against Pyricularia oryzae. rsc.org One study highlighted that specific 2-chloroquinoline (B121035) derivatives were effective inhibitors of various fungal strains at concentrations ranging from 6.25 to 400 μg/ml. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Fungal Strain | Activity | Reference |

|---|---|---|

| Pyricularia oryzae | Excellent activity | rsc.org |

This table represents the activity of quinoline analogues.

The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes. A primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA replication and cell division. By targeting these enzymes, compounds like 7-Bromo-2-methylquinolin-4-ol, an analogue, can promote the cleavage of bacterial DNA, ultimately leading to cell death. This mode of action disrupts vital cellular processes necessary for microbial survival.

Anticancer Properties

Quinoline derivatives are a significant class of compounds in anticancer drug development, demonstrating the ability to inhibit tumor growth through various mechanisms. arabjchem.org Research has shown that compounds structurally related to this compound possess cytotoxic and antiproliferative effects against several human cancer cell lines. arabjchem.orgevitachem.com

Analogues of this compound have shown significant cytotoxic activity against multiple human cancer cell lines. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are closely related structures, exerted significant toxicity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com Similarly, 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives demonstrated potent antiproliferative activity, showing high cytotoxicity against both ovarian (A2780) and breast (MCF-7) cancer cells, including drug-resistant sublines like A2780/RCIS and MCF-7/MX. nih.gov Another analogue, 7-Methoxy-2-methylquinolin-4-ol, also showed significant cytotoxicity against MCF-7 and A2780 cell lines.

The antiproliferative effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. srce.hr Studies have reported low micromolar IC50 values for various quinoline derivatives against cancer cell lines. srce.hr For instance, certain quinoline-1,4-quinone hybrids showed high cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov One such hybrid, 11e, was particularly active against the MCF-7 cell line. nih.gov Derivatives of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine also exhibited significant cytotoxic activity against four human cancer cell lines. nih.gov

Table 3: Antiproliferative Activity (IC50) of Selected Quinoline Analogues

| Compound/Analogue Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | MCF-7, HCT-116 | Significant Toxicity | mdpi.com |

| 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives (e.g., 7e, 7f) | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Significant Cytotoxicity | nih.gov |

| Chloroquine (B1663885) fumardiamides | MCF-7, HCT 116, H460 | Low micromolar range | srce.hr |

This table summarizes the reported antiproliferative effects of various quinoline analogues.

Proposed Mechanisms of Anticancer Action

The anticancer properties of quinoline derivatives, including this compound and its analogues, are attributed to several mechanisms of action that disrupt cancer cell growth and survival. These mechanisms often involve targeting essential cellular processes and signaling pathways that are dysregulated in cancer.

Inhibition of Tubulin Polymerization

Certain quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. arabjchem.orgnih.gov Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle formed during cell division. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells. arabjchem.orgnih.gov

For instance, studies on 2-aryl-trimethoxyquinoline analogues have demonstrated their ability to inhibit tubulin polymerization, with some compounds showing potent cytotoxic activity against various human tumor cell lines, including breast and ovarian carcinoma cells. neuroquantology.com Molecular docking studies have further suggested that these compounds can bind to the colchicine-binding site of tubulin, thereby inhibiting its function. arabjchem.org The inhibition of tubulin polymerization is a key mechanism for the anticancer effects of several clinically used drugs, highlighting the therapeutic potential of quinoline derivatives that share this mode of action. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair in bacteria. While these are primary targets for antibacterial agents, topoisomerases are also vital for human cancer cells to manage DNA topology during replication and transcription. Some quinoline compounds have demonstrated inhibitory activity against human topoisomerases I and II, which are critical for cancer cell proliferation. arabjchem.org This inhibition leads to DNA damage and subsequent cell death. For example, N-(6-chloro-2-methyl-quinoline-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazine has been identified as a significant inhibitor of Topoisomerase-I activity. neuroquantology.com

The structural features of the quinoline scaffold are crucial for this activity. For instance, the 6-chloro substitution is thought to enhance the electrophilicity of the compound, potentially improving its binding to these enzymatic targets.

Induction of Cell Cycle Arrest and Apoptosis

A significant body of research indicates that quinoline derivatives, including analogues of this compound, can induce cell cycle arrest and apoptosis in cancer cells. waocp.org These compounds can halt the cell cycle at various checkpoints, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

The induction of apoptosis is a key outcome of treatment with these compounds. This programmed cell death can be triggered through multiple pathways. For example, some quinoline derivatives have been shown to activate caspases, a family of proteases that are central to the execution of apoptosis. waocp.org Other mechanisms include the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate apoptosis. waocp.org Studies on various cancer cell lines, including those from glioblastoma and colon cancer, have demonstrated the ability of quinoline compounds to induce apoptosis and arrest the cell cycle, underscoring their potential as anticancer agents. arabjchem.orgwaocp.org

Modulation of PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in many types of cancer, contributing to tumor development and progression. google.comnih.gov Some quinoline derivatives have been found to exert their anticancer effects by modulating this pathway. nih.govevitachem.com

By inhibiting key components of the PI3K/Akt/mTOR pathway, these compounds can suppress cancer cell growth and survival. For example, inhibition of this pathway can lead to decreased protein synthesis and cell proliferation. google.com The ability of certain quinoline analogues to interfere with this signaling cascade makes them attractive candidates for cancer therapy, particularly for tumors that are dependent on this pathway for their growth. nih.gov

Activity against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Encouragingly, some quinoline derivatives have shown activity against cancer cell lines that are resistant to conventional chemotherapeutic agents. arabjchem.orgnih.gov For instance, certain 4-anilinoquinoline compounds have demonstrated potent cytotoxic activity against multidrug-resistant (MDR) tumor cells. arabjchem.org Similarly, some 2-aryl-trimethoxyquinoline analogues have exhibited equal cytotoxic potency against both sensitive and resistant breast cancer cell lines. neuroquantology.com The ability of these compounds to overcome drug resistance suggests that they may have different mechanisms of action or cellular targets compared to existing drugs, or that they are not susceptible to the same resistance mechanisms. nih.gov This makes them promising candidates for the development of new therapies for patients with refractory cancers.

Antimalarial Potential

The quinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine, quinine (B1679958), and mefloquine. nih.govnih.gov These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govpnas.org During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. pnas.org The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. pnas.orgplos.org

Quinoline-based drugs, being weak bases, accumulate in the acidic food vacuole of the parasite. nih.govnih.gov It is proposed that at this high concentration, they bind to heme and inhibit its polymerization into hemozoin. nih.govplos.org The resulting buildup of free heme leads to oxidative stress and parasite death. plos.org

Analogues of this compound have been investigated for their antimalarial activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the quinoline ring, such as the introduction of different substituents, can significantly impact their antiplasmodial potency. nih.gov For example, the development of 6-chloro-2-arylvinylquinolines has led to compounds with potent, low nanomolar activity against chloroquine-resistant strains of P. falciparum. nih.gov This highlights the ongoing potential of quinoline derivatives in the search for new and effective antimalarial agents to combat drug-resistant malaria. scilit.com

Anti-HIV Activity and Latency Reversal

A significant hurdle in eradicating HIV-1 is the existence of latent viral reservoirs in resting CD4+ T cells, which are not affected by conventional antiretroviral therapy (ART). A "shock and kill" strategy has been proposed, which involves using latency-reversing agents (LRAs) to reactivate the latent virus, making the infected cells susceptible to elimination by the immune system or viral cytopathic effects. Quinoline derivatives have emerged as a promising class of LRAs.

Research has identified several quinoline derivatives that can reactivate latent HIV-1. One notable analogue, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was identified through screening a small molecule library and has been shown to reactivate viral transcription in various HIV latency models. MMQO demonstrated the ability to reactivate latent HIV-1 in J-Lat cells, a common cellular model for studying latency.

Another key compound, Antiviral 6 (AV6), a 2-methylquinoline (B7769805) derivative, has been reported to induce latent HIV-1 expression. Studies have shown that AV6 can reproducibly activate latent proviruses in different cell-based latency models and in latently infected primary resting CD4+ T cells without inducing widespread T cell activation. This is a crucial feature, as non-specific T cell activation can be toxic.

Furthermore, derivatives of 5-chloroquinolin-8-ol and quinolin-8-yl carbamates have been identified as two classes of quinolines that can reactivate latent HIV-1. In a primary cell model of latency, these compounds showed EC50 values mostly in the range of 0.5–10 μM and achieved HIV-1 reactivation levels of 25% to 70% compared to strong stimuli like anti-CD3 + anti-CD28 co-stimulation.

The mechanisms by which these quinoline derivatives reactivate HIV-1 are multifaceted. Some analogues exhibit a dual mechanism of action, enhancing their potency. For instance, certain AV6 analogues have been designed to incorporate a zinc-binding group characteristic of histone deacetylase (HDAC) inhibitors. This design resulted in compounds that could reactivate latent HIV-1 through both the inhibition of HDACs and the activation of the Nuclear Factor of Activated T-cells (NFAT) pathway, which is important for early HIV-1 gene expression.

HDAC inhibitors work by increasing histone acetylation, leading to a more open chromatin structure that facilitates gene transcription. The synergistic effect of AV6 with HDAC inhibitors like valproic acid (VA) has been demonstrated to enhance the induction of HIV-1 gene expression. Specifically, certain AV6 derivatives were found to enhance viral transcription by inhibiting HDAC activity, stimulating NFAT DNA binding, and promoting the release of the positive transcription elongation factor b (p-TEFb) from its inhibitory complex.

Computational and Mechanistic Investigations

Molecular Docking Studies to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Chloro-2-methylquinolin-4-ol and its analogs, docking studies are crucial for understanding how they interact with the binding sites of various biological targets, such as enzymes and receptors.

Research on quinoline (B57606) derivatives has identified several key biological targets. For instance, quinolines are known to target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. Docking studies of similar compounds into the active sites of these enzymes have revealed potential binding modes. The quinoline core can engage in π-π stacking interactions with aromatic amino acid residues, while the hydroxyl group at the C-4 position is a potential hydrogen bond donor and acceptor. The chloro-substituent at the C-6 position may enhance binding affinity through halogen bonding or by influencing the electronic properties of the aromatic system.

In the context of anticancer research, quinoline derivatives have been docked against targets like histone deacetylases (HDACs) and various kinases. rsc.org For example, docking studies of N-phenyl-quinoline derivatives with HDAC2 showed that the quinoline core could occupy the enzyme's active site, with substituents forming key interactions with zinc ions and surrounding residues. rsc.org Similarly, quinoline-based compounds have been evaluated as potential inhibitors of Dihydrofolate Reductase (DHFR), an enzyme involved in nucleotide synthesis, with docking studies highlighting critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex. benthamdirect.com

Interactive Table:

Quantum Chemical Calculations (e.g., DFT B3LYP/6-31G) to Study Reaction Mechanisms and Tautomerism**

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. The B3LYP functional combined with basis sets like 6-31G** or higher (e.g., 6-311+G**) is commonly used for this purpose. nih.govnih.govresearchgate.net

A significant area of investigation for this compound is its tautomerism. The compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (6-chloro-2-methyl-1H-quinolin-4-one). DFT calculations can determine the relative stability of these tautomers by computing their thermodynamic parameters in the gas phase and in different solvents. researchgate.net Such studies on related quinolin-4-one derivatives have shown that the keto form is often more stable, but the equilibrium can be influenced by substitution patterns and the solvent environment. researchgate.net

DFT is also employed to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.netrsc.org A smaller energy gap suggests higher reactivity. These calculations help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack and in predicting reaction pathways. researchgate.net Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify regions prone to electrostatic interactions, crucial for understanding intermolecular binding. nih.gov

Interactive Table:

Computational Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to screen compounds early in the drug discovery pipeline. researchgate.net Various computational models and web servers, such as SwissADME and admetSAR, are used to predict these properties based on the molecular structure. ijprajournal.comjournalgrid.com

For quinoline derivatives, these tools predict parameters based on established rules like Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. journalgrid.com Studies on various quinoline analogs have shown that they generally exhibit favorable ADME profiles. benthamdirect.comresearchgate.net For example, predictions often indicate good intestinal absorption and drug-likeness. benthamdirect.com However, properties like blood-brain barrier (BBB) penetration can vary significantly depending on the specific substituents. Some studies on tetrahydroquinoline derivatives noted increased BBB penetration, which may or may not be desirable depending on the therapeutic target. ucj.org.ua Computational tools also predict potential toxicity, such as carcinogenicity and hepatotoxicity, flagging potential liabilities for further experimental investigation. ijprajournal.com

Interactive Table:

Analysis of Molecular Interactions with Biological Targets

A detailed analysis of molecular interactions provides a rationale for a compound's biological activity and selectivity. This analysis, often performed by examining the results of molecular docking simulations, identifies the specific forces that govern the binding of the ligand to its target protein. scienceopen.com

For quinoline derivatives, several types of interactions are consistently observed. The planar quinoline ring system is well-suited for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The nitrogen atom in the quinoline ring and the hydroxyl group at the C-4 position are key sites for hydrogen bonding. The C-4 hydroxyl can act as both a hydrogen bond donor and acceptor, forming critical connections that anchor the molecule in the active site.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Chloro-2-methylquinolin-4-ol. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and substitution pattern.

In the ¹H-NMR spectrum of quinoline (B57606) derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. For this compound, the protons on the quinoline ring would exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methyl group at the C2 position would present as a sharp singlet further upfield, typically around δ 2.4-2.8 ppm. The hydroxyl proton at the C4 position is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, with the carbon atoms of the quinoline ring resonating in the aromatic region (approximately δ 110-150 ppm). The presence of the chlorine atom at the C6 position would cause a deshielding effect on the attached carbon. The carbonyl-like carbon at the C4 position (due to keto-enol tautomerism) is expected to have a chemical shift in the range of δ 170-180 ppm. The methyl group's carbon would appear at a much higher field, typically around δ 20-25 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.4 - 2.8 (s) | ~20 - 25 |

| C3-H | ~6.0 - 6.5 (s) | ~100 - 110 |

| C4-OH | Variable (broad s) | ~170 - 180 |

| C5-H | ~7.5 - 8.0 (d) | ~120 - 125 |

| C7-H | ~7.3 - 7.8 (dd) | ~125 - 130 |

| C8-H | ~7.8 - 8.3 (d) | ~115 - 120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is approximately 193.03 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 194.03. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. For instance, the calculated m/z for [M+H]⁺ of a related compound, 1-(6-chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO₂), was found to be 236.0473, with an experimental value of 236.0475, demonstrating the precision of this technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the identity of the synthesized compound in a reaction mixture. The fragmentation pattern observed in the mass spectrum can also provide structural information. For quinoline derivatives, common fragmentation pathways may involve the loss of the methyl group or cleavage of the heterocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | ~194.03 |

| ESI-MS | [M+Na]⁺ | ~216.01 |

| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₀H₉ClNO: ~194.0372 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. nist.gov Due to the potential for keto-enol tautomerism, where the 4-hydroxyquinoline (B1666331) form can exist in equilibrium with the 4-quinolone form, the IR spectrum may exhibit features of both tautomers.

Key expected absorption bands include a broad O-H stretching vibration in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group. A C=O stretching band for the keto tautomer may appear around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed around 2960-2850 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will likely produce several bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3400 - 3200 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2960 - 2850 | Stretching |

| C=O (keto tautomer) | 1680 - 1640 | Stretching |

| C=C, C=N (aromatic ring) | 1600 - 1450 | Stretching |

| C-Cl | < 800 | Stretching |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugated systems. The quinoline ring system of this compound is expected to exhibit characteristic absorption maxima (λ_max) in the ultraviolet region. For related quinoline derivatives, λ_max values are typically observed in the range of 220-350 nm. thieme-connect.com The exact position and intensity of these absorption bands are influenced by the substituents on the quinoline ring and the solvent used for the analysis. The presence of the chloro and methyl groups, as well as the hydroxyl group, will affect the electronic distribution and thus the energy of the electronic transitions.

Chromatographic Techniques (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized compound. uantwerpen.be In the context of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would elute at a specific retention time, and its purity can be determined by integrating the area of its corresponding peak in the chromatogram. The absence of significant impurity peaks indicates a high degree of purity. acs.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the quinoline rings. Such studies on related quinoline derivatives have confirmed their planar structures and the influence of substituents on their crystal packing. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₀H₈ClNO, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₈ClNO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.1 | 62.03 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.17 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.31 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.24 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.26 |

| Total | 193.64 | 100.00 |

Derivatives and Analogues of 6 Chloro 2 Methylquinolin 4 Ol in Academic Research

Synthesis and Evaluation of Hydrazine (B178648) Analogues

The synthesis of 4-hydrazino-quinoline derivatives is a key step in creating more complex heterocyclic systems. 6(8)-Substituted 4-hydrazino-2-methylquinolines are typically synthesized through the reaction of the corresponding 4-chloro-2-methylquinolines with hydrazine hydrate (B1144303). researchgate.net This nucleophilic substitution reaction replaces the chlorine atom at the C-4 position with a hydrazine group, yielding a highly reactive intermediate.

For instance, starting from 6-chloro-2-methylquinolin-4-ol, the first step is a chlorination reaction, commonly using phosphorus oxychloride (POCl₃), to produce 4,6-dichloro-2-methylquinoline. nih.gov This chlorinated intermediate is then reacted with hydrazine hydrate to yield 6-chloro-4-hydrazino-2-methylquinoline. researchgate.netresearchgate.net

These hydrazine analogues serve as crucial building blocks for synthesizing other derivatives, such as pyrazoles and pyrrolo[3,2-c]quinolines. researchgate.net The reaction of 4-hydrazino-2-methylquinolines with ethyl acetoacetate (B1235776), for example, leads to the formation of 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines. researchgate.net The resulting compounds have been evaluated for various biological activities, including anticancer properties. neuroquantology.com

Quinoline-1,3-oxazole Hybrids

Quinoline-1,3-oxazole hybrids represent a class of molecules that combine two biologically active heterocyclic rings. The synthesis of these hybrids often utilizes the hydrazine derivative of 6-chloro-2-methylquinoline. A series of novel quinoline-1,3-oxazole hybrids were synthesized by the condensation reaction of 6-chloro-2-methyl-quinolin-4-yl-hydrazine with various 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes. researchgate.net

Ten compounds from this series were selected by the National Cancer Institute (NCI), USA, for screening against a panel of 60 different human cancer cell lines. researchgate.net The results were promising, with nine of the compounds displaying significant antiproliferative activity. researchgate.net The growth inhibition (GI₅₀) values ranged from 0.26 to 25.6 μM, and the lethal concentration (LC₅₀) values ranged from 2.96 μM to over 100 μM. researchgate.net

Notably, four specific hybrid compounds emerged with important GI₅₀ values below 2.0 μM when compared against the standard drug methotrexate. researchgate.net One compound, in particular, N-(6-chloro-2-methyl-quinoline-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazine, was identified as a significant inhibitor of Topoisomerase-I activity. neuroquantology.com Molecular docking studies were also performed to understand the interaction of these hybrid molecules with the DNA topoisomerase I active site. researchgate.net

| Compound ID | Description | Key Finding | Reference |

| 15d | A quinoline-1,3-oxazole hybrid | Displayed the highest potency as a cytotoxic molecule in the NCI-60 cell line screen. | researchgate.net |

| 32 | N-(6-chloro-2-methyl-quinoline-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazine | Showed significant inhibition of Topoisomerase-I activity. | neuroquantology.com |

| 15b, 15e, 15f | Quinoline-1,3-oxazole hybrids | Emerged with important GI₅₀ values <2.0 μM. | researchgate.net |

Quinolinyl-Substituted Triazoles and Thiadiazoles

The functionalization of the quinoline (B57606) core with five-membered heterocycles like triazoles and thiadiazoles has been another active area of research. These syntheses often begin with a carbohydrazide (B1668358) derivative. For example, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate can be reacted with hydrazine hydrate to form 4-hydroxy-2-methylquinoline-6-carbohydrazide (B2407377). researchgate.netresearchgate.net

This carbohydrazide can then be reacted with phenyl isothiocyanate to yield a phenylhydrazinecarbothioamide intermediate. researchgate.netresearchgate.net Subsequent intramolecular cyclization of this intermediate under alkaline or acidic conditions can produce quinolyl-substituted triazoles and thiadiazoles, respectively. researchgate.netresearchgate.net In another approach, reaction of the carbohydrazide with carbon disulfide in an alkaline medium yields a quinolyl-substituted 1,3,4-oxadiazole. researchgate.net These compounds are of interest due to the diverse biological activities associated with triazole and thiadiazole rings.

2-Arylvinylquinolines

2-Arylvinylquinolines, also known as 2-styrylquinolines, are another class of derivatives investigated for their biological potential. An efficient synthesis method for preparing these compounds involves the Knoevenagel condensation of 2-methylquinolines with aryl aldehydes. nih.gov Specifically, 4-chloro-6-fluoro-2-methylquinoline (B103436) has been used as a starting material. nih.gov An optimized method utilizes zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF), yielding the (E)-isomer of the 2-arylvinylquinoline in good yields (74–92%). nih.gov

Research into 6-chloro-2-arylvinylquinolines has been conducted to evaluate their antimalarial activity. lookchem.com A series of styrylquinolines were also designed and synthesized based on quinoline scaffolds substituted with a chlorine atom at the C-4 position and tested for anticancer activity on colon cancer cells. researchgate.net

| Synthesis Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Knoevenagel Condensation | 2-methylquinolines, Aryl aldehydes | Zinc chloride, refluxing DMF | (E)-2-Arylvinylquinolines | 74-92% | nih.gov |

N-Aryl-trimethoxy quinolin-4-amine Derivatives

Researchers have designed and synthesized novel quinoline derivatives featuring a trimethoxy quinoline scaffold, specifically N-aryl-trimethoxy quinolin-4-amine derivatives, as potential anticancer agents. nih.gov The synthesis involves reacting a 4-chloro-trimethoxy-2-methylquinoline intermediate with various aromatic amines to afford the target N-aryl-trimethoxy quinolin-4-amine derivatives. nih.govresearchgate.net

These synthesized compounds were evaluated for their cytotoxic activity against several human cancer cell lines, including drug-resistant ones (A2780/RCIS and MCF-7/MX), and normal cells. nih.gov Generally, the N-aryl-trimethoxy quinolin-4-amine derivatives showed greater cytotoxicity compared to a related series of 2-styryl-trimethoxy quinoline derivatives. nih.gov Compounds with phenoxy and benzoyl substitutions on the N-phenyl group demonstrated particularly potent antiproliferative activity and showed higher cytotoxicity against resistant cancer cells than their parent cells. nih.gov

| Compound | Substitution on N-phenyl group | Key Finding | Reference |

| 7f | N-(4-phenoxyphenyl) | Demonstrated the most potent antiproliferative activity. | nih.gov |

| 7e | N-(4-benzoyl phenyl) | Demonstrated potent antiproliferative activity. | nih.gov |

Schiff Bases of Quinoline Derivatives

Schiff bases derived from quinoline are synthesized for their potential biological activities. These are typically formed through the condensation of an amino-substituted quinoline with an aldehyde or ketone. For example, 6-amino-2-methylquinolin-4-ol can be used as a starting material for the synthesis of various Schiff bases. researchgate.net

Another route involves using a quinoline carbohydrazide. The reaction of 4-hydroxy-2-methylquinoline-6-carbohydrazide with substituted benzaldehydes results in the formation of N′-(substituted benzylidene)quinoline-6-carbohydrazides, which are a class of Schiff bases. researchgate.net Similarly, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives can be condensed with aminobenzothiazoles to yield quinoline and benzothiazole-containing Schiff's bases, which have been evaluated for anticancer activity against MCF7 and A549 human cancer cell lines. ajgreenchem.com These compounds are studied for a range of applications, including as antimicrobial and anticancer agents. researchgate.netajgreenchem.com

Modification at the C-6 Position with Other Functional Groups

The substituent at the C-6 position of the quinoline ring significantly influences the molecule's biological activity. nih.gov Research has explored replacing the chloro group with other functionalities to modulate these properties.

One synthetic strategy involves the demethylation of a 6-methoxy-quinoline precursor to a 6-hydroxy-quinoline. For example, 4-chloro-6-methoxy-2-methylquinoline (B1597386) can be treated with boron tribromide (BBr₃) to yield 4-chloro-2-methylquinolin-6-ol. rsc.org This hydroxyl group can then be subjected to further reactions, such as alkylation. rsc.org By introducing various functional groups at this position, researchers can fine-tune the compound's properties. For example, studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed that substituting the 6-chloro group with other halogens like bromo or fluoro, and varying the alkoxy group, had a marked effect on their antitubercular activity. nih.gov Specifically, when the quinoline was substituted by 6-chloro, the antitubercular activity generally decreased for methyl, ethyl, and n-butyl ether linkages, but increased for the n-propyl group. nih.gov

Investigation of other Halogenated and Alkylated Quinolinols

The substitution pattern of the quinoline ring, particularly with halogens and alkyl groups, plays a critical role in determining the biological profile of the resulting compounds. rsc.org Academic research has explored a variety of analogues of this compound to probe structure-activity relationships (SAR) for different therapeutic targets.

Halogenation is a key strategy in modifying the electronic and lipophilic properties of drug candidates. Research groups have discovered that select halogenated quinolines (HQs) can eradicate drug-resistant, Gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the HQ scaffold allows for the discovery of unique antibacterial profiles through extensive analogue synthesis. nih.gov For example, studies on halogenated 8-hydroxyquinolines have identified compounds like 5-chloro-7-iodo-8-quinolinol and 5,7-dichloro-2-methyl-8-quinolinol, which have been investigated for antimycobacterial, anticancer, and antineurodegenerative properties. researchgate.net The insertion of halogen atoms into the quinoline heterocycle can enhance growth-inhibitory effects. nih.gov In the context of antimalarial research, SAR studies on 6-chloro-7-methoxy-4(1H)-quinolones revealed that specific substitutions on a 3-position phenyl ring led to compounds with low-nanomolar efficacy against Plasmodium parasites and improved microsomal stability. acs.org

Alkylation and the introduction of alkoxy groups also significantly impact activity. The introduction of a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position of the quinoline nucleus has been shown to enhance antiproliferative activity. frontiersin.org In one study, demethylation of an intermediate at the C-6 position was a key step in creating analogues designed to reactivate latent HIV-1. rsc.orgrsc.org This highlights that modifications at various positions, including the C-6 chloro- and C-2 methyl- positions of the parent compound, are crucial for developing new therapeutic agents. rsc.org

The following table summarizes research findings on various halogenated and alkylated quinolinol derivatives.

Table 1: Research Findings on Halogenated and Alkylated Quinolinol Derivatives

| Compound/Derivative Class | Structural Modifications | Reported Biological Activity / Research Finding | Citations |

|---|---|---|---|

| Halogenated Quinolines (HQs) | Varied halogen substitutions | Potent against drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov | nih.gov |

| 5-Chloro-7-iodo-8-quinolinol | Iodo group at C-7, hydroxyl at C-8 | Investigated as antimycobacterial, anticancer, and antineurodegenerative agents. researchgate.net | researchgate.net |

| 5,7-Dichloro-2-methyl-8-quinolinol | Chloro group at C-5 and C-7, hydroxyl at C-8 | Investigated for a range of biological activities including as topical antiseptics. researchgate.net | researchgate.net |

| 6-Chloro-7-methoxy-4(1H)-quinolones | Methoxy (B1213986) group at C-7, various phenyl moieties at C-3 | Showed potent antimalarial activity with improved microsomal stability. acs.org | acs.org |

| 4-Alkoxy-7-Alkoxy Quinolines | Flexible alkylamino side chain at C-4, alkoxy at C-7 | Enhanced antiproliferative activity. frontiersin.org | frontiersin.org |

Quinolone Inhibitors as Intermediates in Drug Discovery

The quinolone scaffold is not only a source of bioactive final products but also a versatile intermediate in the synthesis of more complex molecules for drug discovery. chim.itnih.gov The chemical reactivity of the quinoline core, particularly when activated by groups like chlorine, makes it a valuable building block in multi-step synthetic pathways. acs.org

The use of chloroquinoline derivatives as intermediates can circumvent problems such as poor solubility that can hinder synthetic strategies. chim.it These chlorinated intermediates are often more easily solubilized and isolated before being converted into the final quinolone products. chim.it For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been identified as a key intermediate for the synthesis of quinoline-based PI3K/mTOR inhibitors, which have shown excellent anti-tumor activity. atlantis-press.com

A notable example is the synthesis of novel latency-reversing agents (LRAs) for HIV. rsc.orgrsc.org In a multi-step synthesis, 6-methoxy-4-hydroxy-2-methylquinoline was treated with phosphorus oxychloride to yield the key intermediate, 4-chloro-6-methoxy-2-methylquinoline. rsc.org This intermediate then underwent demethylation to produce 4-chloro-2-methylquinolin-6-ol, which served as a scaffold for adding various functional groups designed to inhibit HDACs (histone deacetylases) and reactivate latent HIV-1. rsc.orgrsc.org This strategic use of a chlorinated quinoline intermediate was crucial for creating a library of potential dual-acting therapeutic agents. rsc.org

The synthesis of various quinolone derivatives often involves the cyclization of intermediates to form the core quinolone structure, a process that can be achieved through methods like thermal cyclization to ensure high yields and purity. nih.gov The resulting quinolone inhibitors have been investigated for a wide range of therapeutic applications, including as antibacterial agents, anticancer agents, and inhibitors of viral enzymes like HIV-1 integrase. rsc.orgresearchgate.netnih.gov

The following table outlines the role of quinolone derivatives as key intermediates in synthetic pathways.

Table 2: Quinolone Derivatives as Intermediates in Synthesis

| Intermediate Compound | Synthetic Transformation | Final Product Class / Target | Citations |

|---|---|---|---|

| Chloroquinoline derivatives | Subsequent conversion to corresponding quinolones | Circumvents solubility issues in synthesis for various drug targets. chim.it | chim.it |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Further substitution/modification | PI3K/mTOR inhibitors for cancer therapy. atlantis-press.com | atlantis-press.com |

| 4-Chloro-6-methoxy-2-methylquinoline | Demethylation to 4-chloro-2-methylquinolin-6-ol, followed by alkylation and amination | Dual-acting HIV latency-reversing agents (HDAC inhibitors). rsc.orgrsc.org | rsc.orgrsc.org |

Future Perspectives and Translational Research

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 6-Chloro-2-methylquinolin-4-ol is a key focus for enhancing therapeutic efficacy. Researchers are exploring various synthetic strategies to modify the quinoline (B57606) scaffold, aiming to improve potency against specific biological targets while minimizing off-target effects.

One approach involves the strategic modification of substituents on the quinoline ring. For instance, iterative SAR (Structure-Activity Relationship) optimization cycles have shown that modifications at the 6-position of the quinoline ring can be crucial for enhancing selectivity. For example, replacing a methyl group with an ethyl group at this position in certain quinoline analogues has led to significantly improved selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. acs.org

Another strategy focuses on the synthesis of hybrid molecules that combine the quinoline core with other pharmacologically active moieties. This can lead to compounds with dual mechanisms of action. For example, analogues of the 2-methylquinoline (B7769805) derivative, antiviral 6 (AV6), have been designed to incorporate zinc-binding groups characteristic of HDAC inhibitors, aiming to create dual-acting agents for HIV latency reactivation. rsc.org

Recent innovative synthesis strategies are also enabling the creation of complex 2D/3D fused frameworks from inexpensive quinoline feedstocks. By utilizing light-sensitive borate (B1201080) intermediates, scientists can transform quinoline derivatives into a diverse range of molecular architectures, which could lead to the development of highly customizable drug candidates. titech.ac.jp These advanced synthetic methods open up new possibilities for creating novel analogues with potentially superior pharmacological profiles.

The following table summarizes examples of synthetic modifications and their impact on the activity of quinoline derivatives.

| Parent Compound/Scaffold | Modification | Observed Effect | Reference |

| 6-methylquinoline analogues | Substitution at the 6-position with an ethyl group | Enhanced selectivity for the kappa opioid receptor (KOR) | acs.org |

| Antiviral 6 (AV6) (a 2-methylquinoline derivative) | Incorporation of zinc-binding groups | Creation of dual-acting HIV latency-reversing agents | rsc.org |

| Quinoline | Use of a light-sensitive borate intermediate in synthesis | Formation of diverse 2D/3D fused frameworks | titech.ac.jp |

Exploration of Novel Biological Targets and Signaling Pathways

While quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties, ongoing research seeks to identify novel biological targets and signaling pathways. This exploration could uncover new therapeutic applications for compounds like this compound and its analogues.

One area of investigation is the inhibition of protein kinases, which are crucial regulators of cellular processes. For example, certain quinoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. arabjchem.org The discovery of dual inhibitors that target both EGFR and other signaling molecules, such as histone deacetylases (HDACs), represents a promising strategy to overcome drug resistance. researchgate.net

Researchers are also exploring the potential of quinoline derivatives to modulate the immune system. Some quinolinone-carboxamide derivatives have shown immunosuppressive effects by inhibiting the release of interleukin-2 (B1167480) (IL-2) from activated T cells, suggesting their potential in treating T cell-mediated immune disorders. mdpi.com

Furthermore, the ability of certain quinoline derivatives to inhibit survivin, a protein that is overexpressed in many cancers and plays a role in both cell division and apoptosis, is a significant area of interest. nih.gov The development of selective survivin inhibitors could offer a targeted approach to cancer therapy. nih.gov

The table below highlights some of the biological targets and pathways being explored for quinoline derivatives.

| Biological Target/Pathway | Therapeutic Potential | Example Quinoline Derivative Class | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer therapy | 4-phenoxyquinoline derivatives | arabjchem.org |

| Histone Deacetylases (HDACs) | Cancer therapy, HIV latency | 2-methylquinoline derivatives with zinc-binding groups | rsc.orgresearchgate.net |

| Tubulin Polymerization | Cancer therapy | 5,6,7-trimethoxy quinoline derivatives | nih.gov |

| Survivin | Cancer therapy | Selective survivin inhibitors based on a novel scaffold | nih.gov |

| Interleukin-2 (IL-2) Release | Immunosuppression | Quinolinone-carboxamide derivatives | mdpi.com |

Application in Combination Therapies

The use of this compound and its analogues in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. This approach is particularly relevant in the context of cancer therapy.